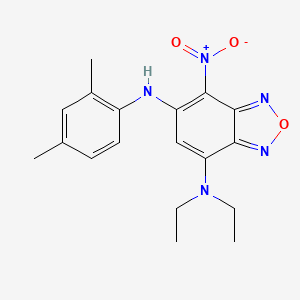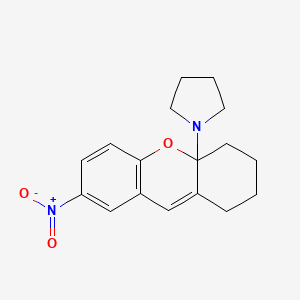![molecular formula C24H23N3O3 B11643735 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide](/img/structure/B11643735.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide is a synthetic organic compound that features a benzimidazole moiety linked to a benzamide structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The benzimidazole ring is known for its biological activity, making this compound a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide typically involves the following steps:
-
Formation of the Benzimidazole Ring: : The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, o-phenylenediamine can react with formic acid or trimethyl orthoformate to form the benzimidazole core .
-
Attachment of the Benzamide Group: : The benzimidazole derivative is then reacted with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the benzimidazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzimidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid. These reactions can introduce oxygen-containing functional groups into the molecule.
-
Reduction: : Reduction of the nitro groups (if present) on the benzimidazole ring can be achieved using reagents like palladium on carbon (Pd/C) and hydrogen gas.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold for the development of new materials with specific electronic or photophysical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent. The benzimidazole ring is known for its ability to interact with various biological targets, making it a valuable pharmacophore in drug design .
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the benzamide group.
3,5-Diethoxybenzamide: Lacks the benzimidazole moiety.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide is unique due to the combination of the benzimidazole and benzamide functionalities. This dual functionality enhances its potential biological activity and makes it a versatile compound for various applications. The presence of the diethoxy groups further modifies its chemical properties, potentially improving its solubility and reactivity compared to simpler benzimidazole derivatives.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-19-13-17(14-20(15-19)30-4-2)24(28)25-18-9-7-8-16(12-18)23-26-21-10-5-6-11-22(21)27-23/h5-15H,3-4H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
ZZKVQYACFSFRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol](/img/structure/B11643656.png)
![N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11643658.png)
![6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11643666.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B11643672.png)
![Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11643675.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643700.png)


![3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643711.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11643716.png)
![ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643719.png)

![4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11643725.png)

